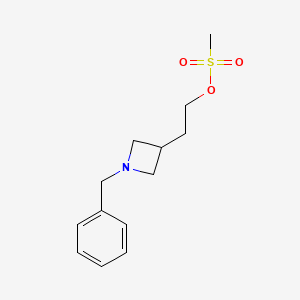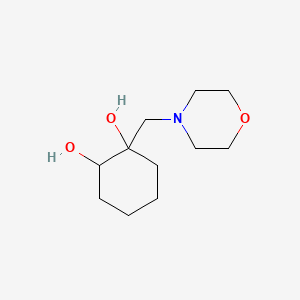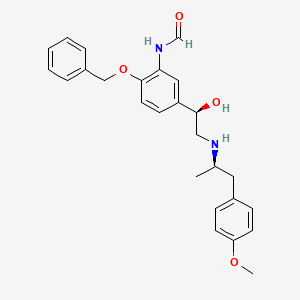
N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide is a complex organic compound with a unique structure that includes benzyloxy, hydroxy, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may include:
Formation of Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups can be introduced through selective reduction and amination reactions. For example, the reduction of a nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Formation of the Final Compound: The final step involves the coupling of the benzyloxy intermediate with the hydroxy and amino-containing intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction would yield a hydroxy-containing compound.
科学研究应用
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)acetamide
- N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)propionamide
Uniqueness
N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide |
InChI |
InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1 |
InChI 键 |
RIYABDFRTCZRRF-CLOONOSVSA-N |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



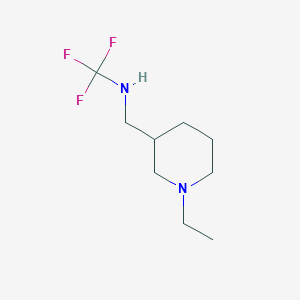
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
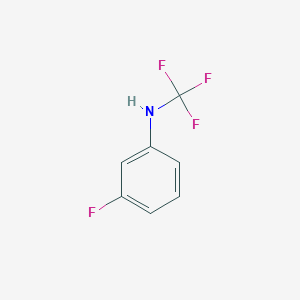

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

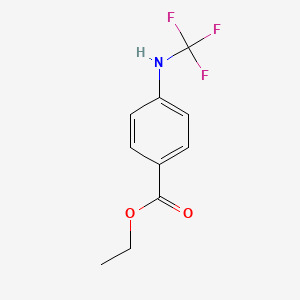
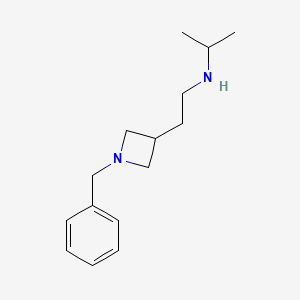
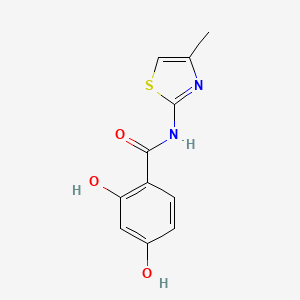

![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
